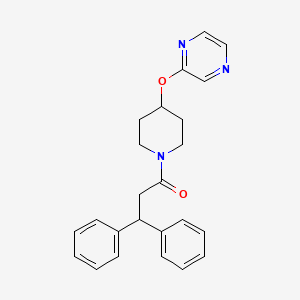

3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-15-11-21(12-16-27)29-23-18-25-13-14-26-23)17-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,18,21-22H,11-12,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFRSUSXTBQVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest due to its potential pharmacological properties. It belongs to a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.50 g/mol. The compound features a diphenyl structure attached to a piperidine ring and a pyrazinyl ether moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation. The pyrazin-2-yloxy group is particularly important as it enhances the lipophilicity of the molecule, allowing better penetration into cell membranes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential application in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Inhibition of cell proliferation |

| Compound B | MDA-MB-231 | 20 | Induction of apoptosis |

| 3,3-Diphenyl... | MCF-7 & MDA-MB-231 | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies indicate that modifications in the piperidine ring can enhance antimicrobial efficacy against various pathogens .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound C | E. coli | 15 | 50 |

| Compound D | S. aureus | 18 | 25 |

| 3,3-Diphenyl... | TBD | TBD | TBD |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cells. The results indicated that compounds with similar structures to 3,3-Diphenyl... significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial properties were assessed against multiple bacterial strains. The results showed that certain derivatives exhibited substantial inhibition zones compared to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and properties of analogous compounds:

*Calculated based on molecular formula.

Key Observations:

- Electron-Deficient Aromatics : Pyrazine (in the target compound) and trifluoromethylpyrimidine () introduce electron-withdrawing effects, enhancing interactions with electron-rich binding pockets. In contrast, dimethylisoxazole () acts as a bioisostere for pyridine, balancing polarity and metabolic stability .

- Synthetic Accessibility: The phenoxyethyl derivative (DC-TEADin1072-N1) achieves a 78% yield via straightforward coupling, whereas stereochemical synthesis () requires separation of diastereomers, complicating scalability .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The diphenyl groups in the target compound increase logP, favoring blood-brain barrier penetration but risking off-target toxicity. Conversely, morpholino (MRTX1519) and phenoxyethyl (DC-TEADin1072-N1) groups improve aqueous solubility .

- Metabolic Stability : Isoxazole () and pyrazine rings resist oxidative metabolism compared to thiophene (), which may undergo sulfoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.